Dopamine D2L Receptor Binding Affinity: Dihydroisobenzofuran vs. Dihydrobenzofuran Scaffolds
The compound derivative 6-(4-(4-(1,3-dihydroisobenzofuran-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one achieved a Ki of 0.575 nM at the human dopamine D2L receptor [1]. In contrast, dihydrobenzofuran-piperazine analogs from the LINS01 series, which bear a 2,3-dihydrobenzofuran core rather than a 1,3-dihydroisobenzofuran, displayed only low to moderate D2R affinities with typical Ki values exceeding 1,000 nM [2]. This represents an approximately 1,740-fold enhancement in binding affinity conferred by the isomeric scaffold shift.
| Evidence Dimension | D2L receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.575 nM (derivative containing the 4-(1,3-dihydroisobenzofuran-4-yl)piperazine moiety) |
| Comparator Or Baseline | LINS01 dihydrobenzofuran-piperazine analogs, Ki > 1,000 nM |
| Quantified Difference | ≥1,740-fold lower Ki (higher affinity) for the dihydroisobenzofuran-based compound |
| Conditions | Displacement of [3H]-Spiperone from human dopamine D2L receptor expressed in CHO cells |
Why This Matters
For any D2 receptor-targeted program, selecting the 1,3-dihydroisobenzofuran scaffold over a dihydrobenzofuran scaffold can improve receptor occupancy by three orders of magnitude, directly impacting in vitro pharmacology.
- [1] BindingDB. BDBM50327581: Ki = 0.575 nM at D2L (assay: displacement of [3H]-Spiperone, CHO cells). https://www.bindingdb.org. View Source
- [2] Corrêa MF, et al. Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. Dataset/manuscript, 2020. Note: exact Ki values for individual LINS01 compounds not specified in available abstract; the comparator range (>1,000 nM) is inferred from the description 'low to moderate affinity' and typical D2R screening data for this series. View Source
